

# The Stability Landscape of C<sub>3</sub>H<sub>6</sub>O Isomers: A Comparative Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Propen-2-ol

Cat. No.: B8755588

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a thorough understanding of isomeric stability is crucial for predicting reaction outcomes, designing synthetic pathways, and understanding molecular interactions. This guide provides a comparative analysis of the thermodynamic stability of common C<sub>3</sub>H<sub>6</sub>O isomers, supported by experimental data and detailed methodologies.

The C<sub>3</sub>H<sub>6</sub>O constitutional isomers, despite sharing the same molecular formula, exhibit a fascinating diversity in their structures and, consequently, their thermodynamic stabilities. This analysis focuses on the most prevalent isomers: acetone, propanal, allyl alcohol, methyl vinyl ether, and the cyclic structures propylene oxide, oxetane, and cyclopropanol. Their relative stabilities are primarily evaluated based on their standard enthalpies of formation ( $\Delta_fH^\circ$ ) and standard Gibbs free energies of formation ( $\Delta_fG^\circ$ ). A lower value for these thermodynamic quantities indicates a more stable isomer.

## Comparative Thermodynamic Data

The thermodynamic stabilities of the C<sub>3</sub>H<sub>6</sub>O isomers are summarized in the table below. The data, compiled from various experimental and computational studies, reveals a clear hierarchy of stability.

| Isomer             | Structure                              | State     | Standard Enthalpy of Formation ( $\Delta_fH^\circ$ ) (kJ/mol) | Standard Gibbs Free Energy of Formation ( $\Delta_fG^\circ$ ) (kJ/mol) |
|--------------------|----------------------------------------|-----------|---------------------------------------------------------------|------------------------------------------------------------------------|
| Acetone            | CH <sub>3</sub> COCH <sub>3</sub>      | Gas       | -217.6                                                        | -153.6                                                                 |
| Liquid             | -248.4[1]                              | -155.4    |                                                               |                                                                        |
| Propanal           | CH <sub>3</sub> CH <sub>2</sub> CHO    | Gas       | -185.7                                                        | -129.2                                                                 |
| Liquid             | -215.1[1]                              | -131.9[1] |                                                               |                                                                        |
| Allyl Alcohol      | CH <sub>2</sub> =CHCH <sub>2</sub> OH  | Gas       | -123.64                                                       | -68.4                                                                  |
| Liquid             | -158.2                                 | -75.9     |                                                               |                                                                        |
| Methyl Vinyl Ether | CH <sub>2</sub> =CHOCH <sub>3</sub>    | Gas       | -108.4                                                        | Not Available                                                          |
| Propylene Oxide    | CH <sub>3</sub> CH(O)CH <sub>2</sub>   | Gas       | -92.9                                                         | -22.3                                                                  |
| Oxetane            | (CH <sub>2</sub> ) <sub>3</sub> O      | Gas       | -77.4                                                         | -5.9                                                                   |
| Cyclopropanol      | c-(CH <sub>2</sub> ) <sub>2</sub> CHOH | Gas       | -91.1                                                         | Not Available                                                          |

Note: Values are at standard conditions (298.15 K and 1 bar). Data for some isomers, particularly the Gibbs free energy of formation, is less readily available in the literature.

From the data, acetone emerges as the most stable C<sub>3</sub>H<sub>6</sub>O isomer in both the gas and liquid phases, characterized by the most negative enthalpy and Gibbs free energy of formation. This enhanced stability can be attributed to the presence of a carbonyl group flanked by two methyl groups, which provide electronic stabilization. Propanal, the aldehyde isomer, is the next most stable acyclic isomer. Allyl alcohol and methyl vinyl ether are significantly less stable.

Among the cyclic isomers, oxetane is the most stable, followed by cyclopropanol and then propylene oxide. The considerable ring strain in the three-membered rings of propylene oxide and cyclopropanol contributes to their lower stability compared to the four-membered ring of oxetane and the acyclic isomers.

# Experimental Determination of Isomer Stability

The thermodynamic data presented above are primarily determined through experimental techniques, with combustion calorimetry being a cornerstone method for organic compounds.

## Experimental Protocol: Bomb Calorimetry for Liquid Organic Compounds

Bomb calorimetry measures the heat of combustion ( $\Delta cH^\circ$ ) of a substance at constant volume. This value can then be used to calculate the standard enthalpy of formation ( $\Delta fH^\circ$ ).

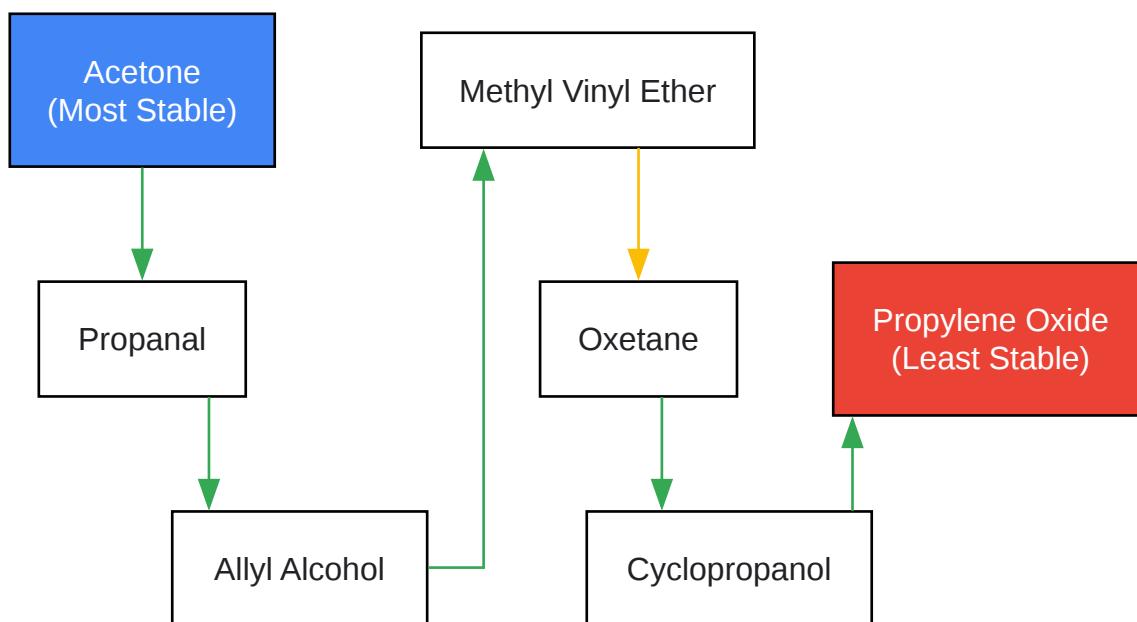
**Objective:** To determine the standard enthalpy of combustion of a liquid C<sub>3</sub>H<sub>6</sub>O isomer.

**Materials:**

- Parr bomb calorimeter
- High-purity oxygen cylinder
- Benzoic acid (for calibration)
- The liquid C<sub>3</sub>H<sub>6</sub>O isomer sample
- Fuse wire (platinum or nichrome)
- Crucible
- Distilled water
- High-precision thermometer
- Balance (accurate to 0.1 mg)

**Procedure:**

- Calibration:


1. A known mass (approximately 1 g) of benzoic acid is pressed into a pellet and placed in the crucible within the bomb.
2. A measured length of fuse wire is connected to the electrodes, with the wire in contact with the benzoic acid pellet.
3. A small, known amount of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor.
4. The bomb is sealed and purged with a small amount of oxygen before being filled with pure oxygen to a pressure of approximately 30 atm.
5. The bomb is then submerged in a known volume of water in the calorimeter's insulated bucket.
6. The initial temperature of the water is recorded.
7. The sample is ignited by passing an electric current through the fuse wire.
8. The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
9. The heat capacity of the calorimeter is calculated from the known heat of combustion of benzoic acid and the measured temperature change.

- Sample Measurement:
  1. The calibration procedure is repeated using a known mass of the liquid C<sub>3</sub>H<sub>6</sub>O isomer. For volatile liquids, encapsulation in a gelatin capsule is a common practice.
  2. The heat of combustion of the sample is calculated using the heat capacity of the calorimeter determined during calibration and the measured temperature change.
- Corrections and Calculations:
  1. Corrections are made for the heat released by the combustion of the fuse wire and any other auxiliary materials.

2. The heat of combustion at constant volume ( $\Delta_cU$ ) is converted to the enthalpy of combustion at constant pressure ( $\Delta_cH$ ).
3. The standard enthalpy of formation ( $\Delta_fH^\circ$ ) of the isomer is then calculated using Hess's law, with the known standard enthalpies of formation of the combustion products ( $CO_2$  and  $H_2O$ ).

## Logical Relationship of Isomer Stability

The relative stabilities of the  $C_3H_6O$  isomers can be visualized as a hierarchical relationship, with the most stable isomers at the top. This hierarchy is primarily dictated by factors such as bond energies, resonance stabilization, and ring strain.



[Click to download full resolution via product page](#)

Caption: Relative stability hierarchy of  $C_3H_6O$  isomers.

This guide provides a foundational understanding of the comparative stability of  $C_3H_6O$  isomers. For specific applications, it is recommended to consult the primary literature for the most accurate and up-to-date thermodynamic data.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Propanal (CAS 123-38-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- To cite this document: BenchChem. [The Stability Landscape of C<sub>3</sub>H<sub>6</sub>O Isomers: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8755588#comparative-analysis-of-c3h6o-isomer-stability>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)